![molecular formula C17H19N3O3 B2529137 5-[[(Z)-苄叉氨基]氨基甲酰]-2,4-二甲基-1H-吡咯-3-羧酸乙酯 CAS No. 865615-04-9](/img/structure/B2529137.png)

5-[[(Z)-苄叉氨基]氨基甲酰]-2,4-二甲基-1H-吡咯-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

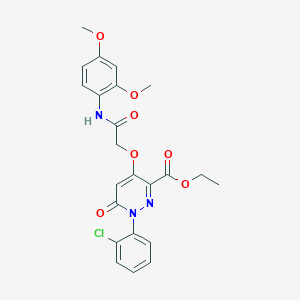

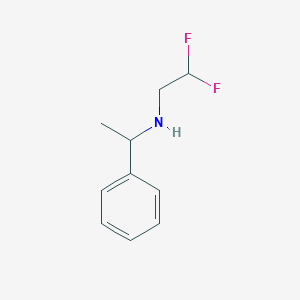

Ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. The compound is structurally related to several other pyrrole derivatives that have been synthesized and characterized in recent studies.

Synthesis Analysis

The synthesis of related pyrrole derivatives typically involves the condensation of pyrrole carboxaldehydes with different hydrazides or hydrazines. For instance, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . Similarly, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was obtained by reacting ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine . These methods suggest that the synthesis of ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate could also be achieved through a similar condensation reaction.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy. Quantum chemical calculations using density functional theory (DFT) are also employed to evaluate the molecular structure and properties . These studies typically reveal that the pyrrole ring in these compounds is almost planar and that the substituents on the pyrrole ring can significantly influence the molecular geometry and electronic properties.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. The local reactivity descriptors such as Fukui functions and electrophilicity indices are used to determine these reactive sites within the molecule . These analyses help in understanding the potential chemical reactivity and interactions of the compound with other molecules, which is crucial for its applications in synthesis and drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. The vibrational analysis often indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these dimers, calculated using DFT and AIM theory, provides insights into the strength of these interactions. The thermodynamic parameters suggest that the formation of these compounds is generally exothermic and spontaneous at room temperature . The spectroscopic properties, including UV-Visible absorption, are indicative of the electronic transitions within the molecule and can be correlated with its potential applications, such as in non-linear optical (NLO) materials .

科学研究应用

抗有丝分裂药剂

5-[[(Z)-苄叉氨基]氨基甲酰]-2,4-二甲基-1H-吡咯-3-羧酸乙酯在抗有丝分裂药剂的合成中显示出重要的用途。该化合物已用于咪唑并[4,5-c]吡啶-6-基氨基甲酸酯和咪唑并[4,5-b]吡啶-5-基氨基甲酸酯的合成中,它们以微摩尔浓度抑制生长增殖并导致淋巴性白血病 L1210 中的有丝分裂停滞。这展示了其在癌症研究中的潜力,特别是在白血病治疗的开发中 (Temple, 1990)。

光谱分析和 DFT 研究

在混合实验和 DFT 研究中,5-[[(Z)-苄叉氨基]氨基甲酰]-2,4-二甲基-1H-吡咯-3-羧酸乙酯的衍生物通过光谱技术表征,并与理论结果进行比较。该分析有助于理解该化合物的结合能、氢键和反应性描述符,表明其适用于形成新的杂环化合物并在非线性光学材料中具有潜在用途 (Singh, Rawat, & Sahu, 2014)。

微波加速合成

该化合物还与苯甲酸苄酯 3,5-二甲基-吡咯-2-羧酸的微波加速合成有关,该化合物可用于卟啉和二吡咯甲烯的合成。该方法提供了一种高效、快速、高产和纯净的生产方法,展示了该化合物在促进化学合成中的重要性 (Regourd, Comeau, Beshara, & Thompson, 2006)。

量子化学和 AIM 研究

已对 4-[2-(氨基甲酰)肼基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯(该化合物的衍生物)进行了综合实验和量子化学研究。该研究包括密度泛函理论 (DFT) 和分子中的原子 (AIM) 理论,分析分子结构、光谱性质和多重相互作用分析。它揭示了对该化合物的形成、电子跃迁和分子内/分子间相互作用的重要见解 (Singh et al., 2013)。

作用机制

Target of Action

The primary target of (Z)-ethyl 5-(2-benzylidenehydrazinecarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is tyrosinase , a critical enzyme responsible for melanogenesis . This compound has been designed based on the structural features of potent tyrosinase inhibitors .

Mode of Action

This compound interacts with its target, tyrosinase, by inhibiting its activity. It has been found to inhibit mushroom tyrosinase more potently than kojic acid . The compound’s mode of action is competitive, as indicated by kinetic study results .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase, a rate-determining enzyme in this pathway . By inhibiting tyrosinase, it reduces the production of melanin, a pigment responsible for skin color .

Pharmacokinetics

It is noted that the compound and its analogs demonstrate good drug-likeness properties , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cellular tyrosinase and the reduction of melanin production . In particular, one of the analogs of the compound, which possesses a catechol group, exerted an extremely potent anti-melanogenic effect .

属性

IUPAC Name |

ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-4-23-17(22)14-11(2)15(19-12(14)3)16(21)20-18-10-13-8-6-5-7-9-13/h5-10,19H,4H2,1-3H3,(H,20,21)/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWDLKSFKVADCR-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2529063.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)